molecular formula C29H29N3O3 B14221874 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid CAS No. 827022-54-8

4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid

Cat. No.: B14221874
CAS No.: 827022-54-8
M. Wt: 467.6 g/mol
InChI Key: JELJWHHEQCBQBY-UHFFFAOYSA-N
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Description

4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is a complex organic compound that features a quinoline core, an azo linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid typically involves multiple steps:

    Formation of the Azo Linkage: The initial step involves the diazotization of 4-hexylaniline followed by coupling with 6-hydroxyquinoline to form the azo compound.

    Etherification: The hydroxyl group on the quinoline ring is then etherified with a suitable benzylic halide to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to undergo specific reactions under physiological conditions.

Medicine

In medicinal chemistry, the compound’s structure can be modified to develop new drugs with potential therapeutic effects. Its quinoline core is particularly of interest for the development of antimalarial and anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid involves its interaction with specific molecular targets. The azo linkage can undergo reduction to release active amines, which can then interact with cellular components. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-Hexylphenyl)diazenyl]quinoline: Lacks the benzoic acid moiety but shares the azo and quinoline structures.

    4-[(E)-(4-Hexylphenyl)diazenyl]benzoic acid: Lacks the quinoline core but contains the azo and benzoic acid structures.

    Quinoline-6-yl benzoate: Contains the quinoline and benzoic acid moieties but lacks the azo linkage.

Uniqueness

4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid is unique due to its combination of a quinoline core, an azo linkage, and a benzoic acid moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

CAS No.

827022-54-8

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

4-[[7-[(4-hexylphenyl)diazenyl]quinolin-6-yl]oxymethyl]benzoic acid

InChI

InChI=1S/C29H29N3O3/c1-2-3-4-5-7-21-11-15-25(16-12-21)31-32-27-19-26-24(8-6-17-30-26)18-28(27)35-20-22-9-13-23(14-10-22)29(33)34/h6,8-19H,2-5,7,20H2,1H3,(H,33,34)

InChI Key

JELJWHHEQCBQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=C(C=C3C=CC=NC3=C2)OCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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